molecular formula C17H16ClNO2S B11494362 N-(3-chloro-4-methylphenyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide

N-(3-chloro-4-methylphenyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide

Cat. No.: B11494362
M. Wt: 333.8 g/mol
InChI Key: KKVVKJHJWNNIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as 3-chloro-4-methylaniline, under suitable conditions.

    Addition of the Hydroxyalkynyl Group: The hydroxyalkynyl group can be added through a Sonogashira coupling reaction, involving the reaction of an alkyne with a halogenated thiophene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride), and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide: can be compared with other thiophene carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This could include differences in reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C17H16ClNO2S

Molecular Weight

333.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxamide

InChI

InChI=1S/C17H16ClNO2S/c1-11-4-5-12(10-14(11)18)19-16(20)15-7-6-13(22-15)8-9-17(2,3)21/h4-7,10,21H,1-3H3,(H,19,20)

InChI Key

KKVVKJHJWNNIAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)C#CC(C)(C)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.